

# Ansofaxine (LY03005): A Technical Guide to Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ansofaxine |           |
| Cat. No.:            | B1682980   | Get Quote |

Ansofaxine (also known as toludesvenlafaxine, LY03005, or LPM570065) is a first-in-class serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) approved for the treatment of major depressive disorder (MDD) in China and under development in other countries.[1][2][3] As a prodrug of desvenlafaxine, its unique pharmacological profile is characterized by enhanced dopamine neurotransmission compared to its active metabolite and other SNRIs.[4] This document provides an in-depth summary of the key preclinical data for **Ansofaxine**, focusing on its mechanism of action, pharmacokinetics, and efficacy in established animal models.

# Pharmacodynamics: In Vitro and In Vivo Profile

**Ansofaxine**'s primary mechanism of action is the inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, leading to increased synaptic availability of these key monoamines.[4][5][6]

Data Presentation: Monoamine Reuptake Inhibition

The in vitro binding affinity and reuptake inhibition potency of **Ansofaxine** have been characterized, demonstrating its function as a triple reuptake inhibitor.

Table 1: In Vitro Monoamine Reuptake Inhibition of Ansofaxine



| Transporter          | Parameter | Value           | Reference |
|----------------------|-----------|-----------------|-----------|
| Serotonin (SERT)     | IC50      | 31.4 ± 0.4 nM   | [1]       |
| Norepinephrine (NET) | IC50      | 586.7 ± 83.6 nM | [1]       |
| Dopamine (DAT)       | IC50      | 733.2 ± 10.3 nM | [1]       |

Note: Another study reported different in vitro IC50 values of 723 nM for SERT, 763 nM for NET, and 491 nM for DAT.[3]

Data Presentation: In Vivo Neurochemical Effects

Microdialysis studies in rats have confirmed that **Ansofaxine** administration leads to a significant and sustained increase in extracellular levels of all three monoamines in the brain.

Table 2: In Vivo Neurochemical Effects in Rat Striatum

| Administration                     | Effect on<br>Monoamine Levels                                              | Comparison to Desvenlafaxine                                   | Reference |
|------------------------------------|----------------------------------------------------------------------------|----------------------------------------------------------------|-----------|
| Acute & Chronic (up<br>to 14 days) | Increased extracellular levels of Serotonin, Norepinephrine, and Dopamine. | Greater increase in all three monoamines, especially dopamine. | [1][4][5] |

Signaling Pathway: Mechanism of Action

**Ansofaxine** acts as a prodrug that, after administration, is converted to its active metabolite, desvenlafaxine. Both compounds contribute to the blockade of monoamine transporters.





Click to download full resolution via product page

Caption: Mechanism of **Ansofaxine** as a triple reuptake inhibitor.

## **Preclinical Efficacy in Animal Models**

**Ansofaxine** has demonstrated significant antidepressant-like effects in various rodent models of depression.

Data Presentation: Efficacy in Depression Models

Table 3: Efficacy of **Ansofaxine** in Rodent Models of Depression



| Model                                                                             | Species | Key Findings                                                                                                                                         | Reference |
|-----------------------------------------------------------------------------------|---------|------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Forced Swim Test                                                                  | Rat     | Acute and chronic administration decreased immobility time more effectively than desvenlafaxine.                                                     | [1]       |
| "Two-Hit" Stress<br>Model                                                         | Mouse   | Reversed depressive-<br>like behaviors<br>(anhedonia,<br>behavioral despair) in<br>sucrose preference,<br>tail suspension, and<br>forced swim tests. | [1]       |
| Increased dendritic spine density in CA1 hippocampal neurons.                     | [1]     |                                                                                                                                                      |           |
| Reduced hypermethylation of the oxytocin receptor gene (Oxtr) in the hippocampus. | [1]     |                                                                                                                                                      |           |

#### **Experimental Protocols**

- 1. In Vivo Microdialysis in Rat Striatum
- Objective: To measure extracellular levels of serotonin, dopamine, and norepinephrine.
- Method: Male Sprague-Dawley rats were anesthetized, and a microdialysis probe was
  stereotaxically implanted into the striatum. After a recovery period, artificial cerebrospinal
  fluid was perfused through the probe at a constant rate. Dialysate samples were collected at
  regular intervals before and after oral or intravenous administration of Ansofaxine or a
  comparator drug. The concentrations of monoamines in the dialysate were quantified using
  high-performance liquid chromatography (HPLC) with electrochemical detection.[1]



- 2. "Two-Hit" Stress Model in Mice
- Objective: To induce a depressive-like phenotype by combining early-life and adult stress.
- Method:
  - First Hit (Early Life Stress): Pups were subjected to maternal separation for a specified period daily during their early postnatal development.
  - Second Hit (Adult Stress): In adulthood, the same mice were exposed to social defeat stress, where an intruder mouse is repeatedly defeated by a larger, aggressive resident mouse.
  - Drug Administration: Following the stress protocols, mice received daily oral administration of Ansofaxine (LPM570065) or vehicle.
  - Behavioral Testing: A battery of tests was conducted to assess depressive-like behaviors, including the Sucrose Preference Test (to measure anhedonia), the Tail Suspension Test, and the Forced Swimming Test (to measure behavioral despair).[1]

Experimental Workflow: "Two-Hit" Stress Protocol

The workflow diagram below illustrates the sequential steps involved in the "two-hit" stress model used to evaluate the antidepressant efficacy of **Ansofaxine**.

Caption: Experimental workflow for the "two-hit" stress model.

### **Preclinical Safety and Toxicology**

Safety pharmacology and toxicology studies have been conducted to establish the safety profile of **Ansofaxine**.

Data Presentation: Acute Oral Toxicity

Table 4: Acute Single-Dose Oral Toxicity in Sprague-Dawley Rats



| Dose Group | Number of Deaths / Total<br>Animals | Reference |
|------------|-------------------------------------|-----------|
| 500 mg/kg  | 0 / 20                              | [1]       |
| 1000 mg/kg | 2 / 20                              | [1]       |
| 2000 mg/kg | 7 / 20                              | [1]       |

Experimental Protocol: Acute Oral Toxicity Study

- Objective: To determine the acute toxicity and lethal dose of a single oral administration of Ansofaxine.
- Method: Sprague-Dawley rats (equal numbers of males and females) were administered a
  single oral dose of **Ansofaxine** at 500, 1000, or 2000 mg/kg. The animals were then
  observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14
  days post-dosing. A full necropsy was performed on all animals at the end of the observation
  period.[1]

Logical Relationship: From Mechanism to Effect

**Ansofaxine**'s therapeutic effects are a direct consequence of its core mechanism, which triggers a cascade of neurobiological changes.

Caption: Logical flow from mechanism to therapeutic effect.

#### Conclusion

The preclinical data for **Ansofaxine** (LY03005) establish it as a potent triple reuptake inhibitor with a distinct pharmacological profile, particularly its robust enhancement of dopamine levels. Efficacy has been demonstrated in multiple rodent models of depression, where it not only reversed behavioral deficits but also induced neuroplastic and epigenetic changes. The safety profile established in preclinical toxicology studies has supported its progression into clinical trials. These findings provide a strong scientific rationale for the therapeutic potential of **Ansofaxine** in treating major depressive disorder.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. Toludesvenlafaxine Wikipedia [en.wikipedia.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ansofaxine Hydrochloride? [synapse.patsnap.com]
- To cite this document: BenchChem. [Ansofaxine (LY03005): A Technical Guide to Preclinical Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682980#ansofaxine-ly03005-preclinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com